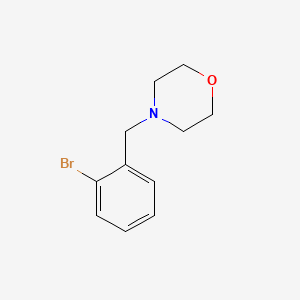

4-(2-Bromobenzyl)morpholine

Overview

Description

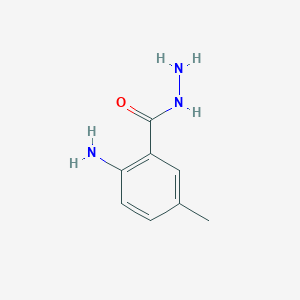

“4-(2-Bromobenzyl)morpholine” is a chemical compound with the molecular formula C11H14BrNO . It is often used in the field of medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .

Synthesis Analysis

The synthesis of morpholines, including “4-(2-Bromobenzyl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of “4-(2-Bromobenzyl)morpholine” can be represented by the InChI code: 1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 .

Physical And Chemical Properties Analysis

“4-(2-Bromobenzyl)morpholine” has a molecular weight of 256.14 g/mol . It has a topological polar surface area of 12.5 Ų and a complexity of 171 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Proteomics Research

4-(2-Bromobenzyl)morpholine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and understanding of protein function and interaction within biological systems .

Drug Development

In the realm of drug development, 4-(2-Bromobenzyl)morpholine serves as a precursor in the synthesis of pharmacologically active molecules. Its incorporation into new compounds can lead to the development of drugs with potential therapeutic applications, especially in targeting neurological disorders due to its morpholine ring structure .

Material Synthesis

The unique chemical structure of 4-(2-Bromobenzyl)morpholine makes it a valuable reagent in material science for the synthesis of novel materials. Researchers can leverage its properties to create polymers or other advanced materials with specific desired characteristics.

Organic Synthesis

This compound is also significant in organic chemistry, where it is used as a building block for the construction of complex organic molecules. Its bromobenzyl group can undergo various chemical reactions, making it a versatile reagent for synthetic chemists .

Chemical Biology

In chemical biology, 4-(2-Bromobenzyl)morpholine is applied to study biological processes at the molecular level. It can be used to label or modify biological molecules, thereby providing insights into the mechanisms of life at a chemical level .

Analytical Chemistry

Lastly, 4-(2-Bromobenzyl)morpholine finds its application in analytical chemistry as a standard or reference compound. It can be used in the calibration of analytical instruments or in the development of analytical methods for the detection and quantification of various substances .

Safety and Hazards

The safety information for “4-(2-Bromobenzyl)morpholine” indicates that it may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-[(2-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCVOGXWQWZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385841 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromobenzyl)morpholine | |

CAS RN |

91130-51-7 | |

| Record name | 4-(2-Bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)